molecular formula C14H17N3O2S B1672074 Fasudil CAS No. 103745-39-7

Fasudil

Cat. No. B1672074
M. Wt: 291.37 g/mol
InChI Key: NGOGFTYYXHNFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07718797B2

Procedure details

Homopiperazine (3.413 g) was dissolved in tetrahydrofuran (57 ml) with stirring. After cooling the solution to −5° C., 5-isoquinolinesulfonyl chloride hydrochloride (3.00 g) was added while maintaining the internal temperature at 10° C. or less. The mixture was stirred at 5° C. or less for four hours. The reaction mixture was allowed to stand to reach room temperature and filtered to remove insoluble matter. The filtrate was concentrated under reduced pressure, followed by the addition of ethyl acetate (57 ml), water (17 ml), and 3 N hydrochloric acid aqueous solution (6.4 ml). The mixture was separated into layers to obtain a water layer. After washing the water layer with ethyl acetate (7 ml), water (6 ml), ethyl acetate (57 ml), and 6 N sodium hydroxide aqueous solution (3 ml) were added to separate the mixture into layers and obtain an organic layer. The organic layer was concentrated under reduced pressure and the residue was dried under reduced pressure to obtain fasudil (1.36 g). The yield was 41%. The fasudil is processed by the method described in JP-A-9-71582 to obtain fasudil hydrochloride.
Quantity
3.413 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.[CH:9]1[C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([S:19](Cl)(=[O:21])=[O:20])[C:13]=2[CH:12]=[CH:11][N:10]=1>O1CCCC1>[CH:16]1[CH:17]=[C:18]2[C:13](=[C:14]([S:19]([N:1]3[CH2:2][CH2:3][NH:4][CH2:5][CH2:6][CH2:7]3)(=[O:21])=[O:20])[CH:15]=1)[CH:12]=[CH:11][N:10]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
3.413 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
57 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 10° C. or less
STIRRING
Type
STIRRING
Details
The mixture was stirred at 5° C. or less for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by the addition of ethyl acetate (57 ml), water (17 ml), and 3 N hydrochloric acid aqueous solution (6.4 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was separated into layers
CUSTOM
Type
CUSTOM
Details
to obtain a water layer
WASH
Type
WASH
Details
After washing the water layer with ethyl acetate (7 ml), water (6 ml), ethyl acetate (57 ml), and 6 N sodium hydroxide aqueous solution (3 ml)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to separate the mixture into layers
CUSTOM
Type
CUSTOM
Details
obtain an organic layer
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.